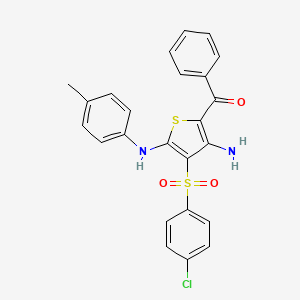

![molecular formula C17H13N3O4 B2553363 N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-07-2](/img/structure/B2553363.png)

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

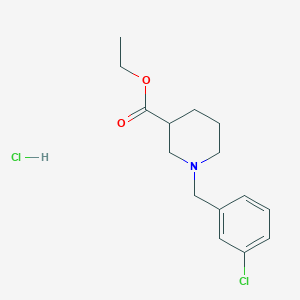

The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride to obtain amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3]pyrimidine-6-carboxylic acid . These methods could potentially be adapted for the synthesis of the target compound.

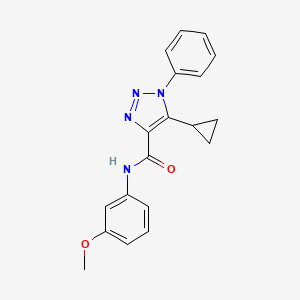

Molecular Structure Analysis

The structure of synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei typically form an AMX spin system, while the aromatic protons of benzilamide fragments are shifted upfield . The molecular structure is crucial for the biological activity, as seen in the case of methylation at position 8 in the pyridine moiety, which enhances analgesic properties for para-substituted derivatives .

Chemical Reactions Analysis

The chemical modification of the pyridine moiety, such as the displacement of the methyl group, is considered a strategy to optimize biological properties . The conversion of enamine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones through thermal fusion with ureas is another example of a chemical reaction that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the luminescent properties of pyridyl substituted benzamides in both solution and solid state, as well as their multi-stimuli-responsive behavior, are determined by their specific molecular arrangements . The analgesic properties of the N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are evaluated using the "acetic acid writhings" model, indicating a relationship between the structure of the benzylamide fragment and the biological effect .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation :

- A study by Fadda et al. (2013) focused on synthesizing tetrahydropyrimidine derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives, starting from N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).

Analgesic and Anti-Inflammatory Properties :

- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Activity :

- Kolisnyk et al. (2015) researched the antimicrobial activity of derivatives like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing effectiveness against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Antitumor Activity :

- Booker et al. (2010) identified N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides as potent inhibitors against enzymes from Plasmodium falciparum, showing promise in antimalarial therapy (Booker, M., Bastos, C., Kramer, M., Barker, R., Skerlj, R., Sidhu, A. B., ... & Sybertz, E., 2010).

Antiviral Activity :

- Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against bird flu influenza H5N1 (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Design and Synthesis for Specific Receptors :

- Gangjee et al. (2000) designed and synthesized a dual inhibitor of thymidylate synthase and dihydrofolate reductase, indicating its potential as an antitumor agent (Gangjee, A., Yu, J., McGuire, J., Cody, V., Galitsky, N., Kisliuk, R., ... & Wiegand, R., 2000).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZIJLDSPZEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)